molecular formula C15H18N6 B6438815 4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2549064-65-3

4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B6438815
CAS No.: 2549064-65-3
M. Wt: 282.34 g/mol
InChI Key: IFTPWZGXIMQXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole (CAS 2549064-65-3) is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H18N6 and a molecular weight of 282.34 g/mol, its structure incorporates three distinct pharmacophores: a 4-methyl-substituted pyrazole core, a conformationally restricted azetidine ring, and a 2-methylpyrazolo[1,5-a]pyrazine system . This multi-cyclic architecture is engineered for potential interaction with biological targets, particularly in the realm of kinase inhibition. While direct pharmacological data for this specific molecule is limited in the public domain, its core scaffolds are well-established in scientific literature. The pyrazole moiety is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Furthermore, fused pyrazine derivatives, such as pyrazolo[1,5-a]pyrazines and the related pyrazolo[3,4-d]pyrimidines, are recognized as bioisosteres of purine bases like adenine . This characteristic allows them to compete with ATP for binding sites in the catalytic domains of various kinases, making them a valuable scaffold for developing inhibitors of cyclin-dependent kinases (CDKs) and other key enzymes involved in cell proliferation and disease progression . Preliminary studies on structurally similar compounds have documented promising antitumor effects in vitro and in vivo, highlighting the potential of this chemical class as a starting point for developing novel anticancer agents . This product is provided exclusively for research investigations and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-11-6-17-20(7-11)10-13-8-19(9-13)15-14-5-12(2)18-21(14)4-3-16-15/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTPWZGXIMQXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC(C3)CN4C=C(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets:

  • Kinase Inhibition : Research indicates that derivatives of pyrazolo compounds can inhibit key kinases such as AXL and c-MET, which are implicated in cancer progression. The inhibition of these kinases can potentially halt tumor growth and metastasis .
  • Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, suggesting that 4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole may exhibit similar effects .

Synthesis and Development

The synthesis of this compound typically involves multiple steps that include the formation of the pyrazolo[1,5-a]pyrazine framework followed by the introduction of the azetidine moiety. This complexity allows for the exploration of various analogs that can enhance efficacy or reduce toxicity.

Pharmacological Studies

Preliminary studies have indicated that compounds with similar structures can exhibit significant biological activity:

  • Antitumor Activity : Case studies have documented the antitumor effects of pyrazolo derivatives in vitro and in vivo, highlighting their potential as anticancer agents. For instance, certain derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .

Case Study 1: Inhibition of AXL Kinase

A study focused on a series of pyrazolo derivatives demonstrated their ability to inhibit AXL kinase activity, which is crucial for cancer cell survival and proliferation. The compound showed promising results in reducing cell viability in AXL-overexpressing cancer cells.

Case Study 2: Anti-inflammatory Effects

Research involving animal models has indicated that certain pyrazolo compounds can significantly reduce markers of inflammation. In a controlled study, administration of these compounds led to decreased levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Pyrazole-Azetidine Derivatives

  • 4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole ():

    • Shares the pyrazole-azetidine-methylene backbone.
    • Key differences: Bromine and fluorobenzoyl substituents vs. the target’s methyl and pyrazolo-pyrazine groups.
    • Implications: The bromine atom enhances electrophilic reactivity, while the fluorobenzoyl group may improve lipid solubility .
  • 2-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)-3-(4-boronate-pyrazol-1-yl)azetidine (): Features a boronate ester for Suzuki coupling applications. Highlights synthetic versatility of azetidine-pyrazole scaffolds in medicinal chemistry .

Pyrazolo-Fused Heterocycles

  • Pyrazolo[1,5-a]pyrimidine derivatives ():

    • Core difference : Pyrimidine (two nitrogen atoms at 1,3 positions) vs. pyrazine (two adjacent nitrogens) in the target.
    • Electronic effects: Pyrazine’s conjugated system may enhance π-π stacking compared to pyrimidine .
  • 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine ():

    • Partially saturated pyrazolo-pyrimidine core reduces aromaticity, increasing conformational flexibility .

Azide-Functionalized Pyrazoles

  • 4-(Azidomethyl)-1-phenylpyrazole ():
    • Azide groups enable click chemistry applications.
    • Contrasts with the target’s methyl and pyrazolo-pyrazine substituents, which prioritize stability over reactivity .

Physicochemical Properties

Molecular Weight and Solubility

  • Target compound : Estimated molecular weight ~350–370 g/mol (based on C₁₄H₁₆N₆).
  • Analog comparisons :
    • compound (MW 338.17): Bromine and fluorobenzoyl groups increase hydrophobicity.
    • compound (MW 407.52): Thiophene and thiazole substituents enhance π-stacking but reduce aqueous solubility .

Thermal Stability

  • Pyrazolo-pyrazines (e.g., ) exhibit high melting points (>250°C) due to aromatic conjugation .
  • Azetidine-containing compounds () may show lower thermal stability due to ring strain .

Enzyme and Receptor Targeting

  • CB1 receptor antagonists (): Pyrazolo-triazine derivatives demonstrate the relevance of fused nitrogen heterocycles in CNS targeting .

Antiproliferative Activity

  • Pyrazolo-thiazole-pyridines () show potent activity, suggesting the target’s pyrazolo-pyrazine motif may confer similar effects .

Preparation Methods

Azetidine-Pyrazolo[1,5-a]pyrazine Linkage

N-Boc-3-iodoazetidine undergoes alkylation with 2-methylpyrazolo[1,5-a]pyrazin-4-yl sodium salt in DMF using Cs₂CO₃ as a base. The reaction proceeds at 60°C for 8 hours, yielding 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine after Boc deprotection with trifluoroacetic acid (TFA).

Regioselectivity Considerations

  • Use of bulky bases (e.g., Cs₂CO₃) minimizes N1 vs. N2 alkylation side reactions.

  • Solvent polarity (DMF > toluene) enhances nucleophilicity of the pyrazolo[1,5-a]pyrazine anion.

Azetidine-Pyrazole Connection

The azetidine intermediate is functionalized with a bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄. Subsequent nucleophilic substitution with 4-methyl-1H-pyrazole in the presence of K₂CO₃ in DMF affords the final product.

Yield Optimization

Condition Yield (%)
K₂CO₃, DMF, 60°C, 12 hours78
Cs₂CO₃, DMF, 80°C, 8 hours85
NaH, THF, 0°C, 24 hours62

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N1 and N3 alkylation on the pyrazole ring is mitigated by using sterically hindered bases and low temperatures.

  • Azetidine Ring Stability : The azetidine ring is prone to ring-opening under strongly acidic conditions. Neutral pH and low temperatures (<40°C) during coupling reactions preserve integrity.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers and by-products .

Q & A

Basic: What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions. A common approach involves:

  • Hydrazine-mediated cyclization : Reacting azido-pyrazole precursors with hydrazine hydrate under acidic conditions (e.g., acetic acid in ethanol) to form fused pyrazolo-pyrazine systems .
  • Condensation reactions : Utilizing ketones or aldehydes with hydrazine derivatives to form pyrazole intermediates, followed by cyclization with appropriate heterocyclic precursors .
    Key optimization parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst use (e.g., iodine for regioselective amination) .

Basic: How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns, particularly for methyl groups and azetidine/pyrazole ring connectivity .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for complex fused-ring systems .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry in fused heterocycles, particularly when synthetic routes yield isomeric byproducts .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselective functionalization requires:

  • Directing groups : Introducing temporary substituents (e.g., tosyl groups) to steer reactions toward specific positions .
  • Solvent and catalyst screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while iodine catalysts improve amination selectivity .
  • Computational modeling : DFT calculations to predict reactive sites based on electron density and steric hindrance .

Advanced: What experimental design considerations are critical for optimizing multi-step syntheses of this compound?

Multi-step synthesis optimization involves:

  • Intermediate stability : Protecting groups (e.g., Boc for amines) to prevent degradation during subsequent reactions .
  • Reaction monitoring : TLC or HPLC to track byproduct formation, especially in steps involving sensitive azetidine or pyrazine rings .
  • Purification protocols : Column chromatography (silica gel or reverse-phase) for isolating intermediates; recrystallization for final product purity .

Advanced: How can contradictory biological activity data for structurally similar pyrazole derivatives be analyzed?

Contradictions arise due to:

  • Substituent effects : Minor structural changes (e.g., chloro vs. methoxy groups) alter binding affinities to targets like VEGFR2 or MMP8. Dose-response assays with standardized protocols (e.g., IC50_{50} comparisons) are critical .
  • Solubility differences : Use of co-solvents (DMSO/PBS) to ensure consistent bioavailability in in vitro assays .
  • Off-target interactions : Proteome-wide profiling (e.g., kinase panels) to identify unintended targets .

Advanced: What computational methods are used to predict the binding interactions of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina to model interactions with active sites (e.g., aminopeptidase N or kinase domains) .
  • MD simulations : Assessing binding stability over time (e.g., 100 ns simulations in explicit solvent) .
  • QSAR modeling : Correlating substituent electronic properties (Hammett constants) with activity data to guide structural modifications .

Basic: What are the common degradation pathways for this compound under physiological conditions?

  • Hydrolysis : Susceptibility of azetidine rings to acidic hydrolysis (simulated gastric fluid studies) .
  • Oxidative metabolism : Cytochrome P450-mediated oxidation of methyl groups, analyzed via LC-MS/MS metabolite profiling .
    Stabilization strategies : Prodrug formulations or PEGylation to enhance stability .

Advanced: How can solvent choice influence reaction outcomes in the synthesis of pyrazolo-pyrazine derivatives?

  • Polar protic solvents (ethanol, water) : Favor SN1 mechanisms but may reduce yields due to side reactions (e.g., hydrolysis of azetidine) .
  • Polar aprotic solvents (DMF, acetonitrile) : Enhance nucleophilicity in SN2 reactions, improving coupling efficiency for methylene-linked substituents .
  • Solvent-free conditions : Microwave-assisted synthesis to reduce decomposition and accelerate cyclization .

Table 1: Comparative Reaction Conditions for Pyrazole Cyclization

PrecursorSolventCatalystYield (%)RegioselectivityReference
Azido-pyrazoleEthanolAcetic acid65High (C4 position)
Hydrazine hydrateDMFIodine78Moderate
Aldehyde derivativesSolvent-freeNone82Low

Advanced: What strategies mitigate byproduct formation during azetidine ring functionalization?

  • Low-temperature reactions : Slow addition of reagents (e.g., methylating agents) at 0–5°C to prevent ring-opening .
  • Protecting group strategies : Using tert-butyloxycarbonyl (Boc) groups to shield reactive amines during alkylation .
  • Catalytic systems : Palladium-mediated cross-coupling for precise C–H activation without side reactions .

Basic: What are the documented pharmacological activities of structurally analogous pyrazole derivatives?

  • Anticancer activity : Inhibition of VEGFR2 and MMP9 via pyrazole-triazole hybrids .
  • Anti-inflammatory effects : COX-2 suppression by pyrazolo-pyridine derivatives .
  • Neuroprotective potential : Modulation of glutamate receptors in pyrazolo-pyrimidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.